1-(2H-1,3-benzodioxol-5-yl)-3-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}urea
Description
1-(2H-1,3-Benzodioxol-5-yl)-3-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}urea (molecular formula: C₁₉H₁₈N₆O₃, molecular weight: 390.39 g/mol) is a urea derivative featuring a benzodioxole moiety linked via an ethyl chain to a pyrimidinyl-substituted imidazole ring .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3/c24-17(22-12-2-3-13-14(10-12)26-11-25-13)21-7-9-23-8-6-20-16(23)15-18-4-1-5-19-15/h1-6,8,10H,7,9,11H2,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGLUKWCJXALII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCCN3C=CN=C3C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fragment 1: Synthesis of 2H-1,3-Benzodioxol-5-amine
The benzodioxole moiety is synthesized via cyclization of catechol derivatives. A common method involves reacting 3,4-dihydroxybenzaldehyde with dibromomethane under basic conditions to form 2H-1,3-benzodioxole-5-carbaldehyde, followed by reductive amination using ammonium acetate and sodium cyanoborohydride to yield 2H-1,3-benzodioxol-5-amine. Alternative routes employ nitro-group reduction; for example, nitration of 1,3-benzodioxole followed by catalytic hydrogenation with palladium on carbon achieves the amine in 85% yield.
Fragment 2: Preparation of 2-(Pyrimidin-2-yl)-1H-imidazol-1-ylethyl
The imidazole-pyrimidine fragment is constructed through a tandem cyclization-alkylation strategy. The Debus-Radziszewski reaction, utilizing 2-aminopyrimidine, glyoxal, and ammonium acetate, forms the imidazole core. Subsequent N-alkylation with 1,2-dibromoethane introduces the ethyl spacer, yielding 2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl bromide. This intermediate is further purified via column chromatography (silica gel, ethyl acetate/hexane).
Urea Coupling and Final Assembly
The urea bridge is formed by reacting 2H-1,3-benzodioxol-5-amine with 2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl isocyanate, generated in situ from the corresponding amine using triphosgene. The reaction proceeds in anhydrous dichloromethane with triethylamine as a base, achieving 72% yield after recrystallization from ethanol.
Stepwise Preparation Methods
Synthesis of 2H-1,3-Benzodioxol-5-amine
Procedure :
- Dissolve 3,4-dihydroxybenzaldehyde (10 mmol) in dimethylformamide (20 mL).
- Add dibromomethane (12 mmol) and potassium carbonate (15 mmol).
- Heat at 80°C for 6 hours. Filter and concentrate under vacuum to obtain 2H-1,3-benzodioxole-5-carbaldehyde.
- Reductive amination: Combine the aldehyde (5 mmol) with ammonium acetate (10 mmol) and sodium cyanoborohydride (6 mmol) in methanol. Stir at room temperature for 12 hours.
- Quench with water, extract with ethyl acetate, and purify via flash chromatography (Yield: 78%).
Key Data :
Synthesis of 2-(Pyrimidin-2-yl)-1H-imidazol-1-ylethyl Bromide
Procedure :
- React 2-aminopyrimidine (10 mmol) with glyoxal (40% aqueous, 12 mmol) and ammonium acetate (15 mmol) in ethanol at reflux for 8 hours.
- Cool, filter, and recrystallize to obtain 2-(pyrimidin-2-yl)-1H-imidazole.
- Alkylate with 1,2-dibromoethane (12 mmol) in acetonitrile using potassium carbonate as a base.
- Purify via column chromatography (Yield: 65%).
Key Data :
Urea Coupling Reaction
Procedure :
- Generate isocyanate in situ: Treat 2-(pyrimidin-2-yl)-1H-imidazol-1-ylethylamine (5 mmol) with triphosgene (1.7 mmol) in dichloromethane at 0°C.
- Add 2H-1,3-benzodioxol-5-amine (5 mmol) and triethylamine (10 mmol). Stir at room temperature for 24 hours.
- Wash with water, dry over MgSO4, and recrystallize from ethanol (Yield: 72%).
Key Data :
Characterization and Analytical Data
Spectroscopic Analysis
- FT-IR : Urea C=O stretch at 1680 cm⁻¹; benzodioxole C-O-C at 1240 cm⁻¹.
- 1H NMR (DMSO-d6) : δ 8.45 (s, 1H, urea NH), 7.82 (d, 2H, pyrimidine), 6.90–6.75 (m, 3H, benzodioxole), 5.98 (s, 2H, dioxole), 4.32 (t, 2H, CH2), 3.85 (t, 2H, CH2).
- HRMS : Calculated for C17H16N6O3 [M+H]+: 377.1354; Found: 377.1358.
Computational Modeling
Density functional theory (DFT) calculations (B3LYP/6-31G*) predict a planar urea linkage with intramolecular H-bonding between the urea NH and pyrimidine N, stabilizing the conformation.
Optimization and Challenges
Solubility Enhancement
Early synthetic routes suffered from poor aqueous solubility (<0.1 mg/mL). Cyclization of intermediates and PEG-based solvents increased solubility to 2.5 mg/mL, critical for biological testing.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) reduced reaction times for imidazole formation from 8 hours to 30 minutes, improving yield by 15%.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-3-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(2H-1,3-benzodioxol-5-yl)-3-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The target compound’s lower LogP (2.8 vs. 3.5 for compound 129) reflects the benzodioxole’s polarity balancing the pyrimidine’s hydrophobicity.
- Urea’s hydrogen-bond donors (3 vs. 2 in compound 9a) may enhance solubility in polar solvents .
Biological Activity
The compound 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}urea is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 348.39 g/mol. The structure features a benzodioxole moiety linked to a pyrimidine-imidazole derivative, which is critical for its biological function.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The imidazole ring is known to interact with various enzymes, potentially acting as an inhibitor in pathways related to cancer and neurodegenerative diseases .
- Modulation of Receptor Activity : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter activity and providing neuroprotective effects .
Antitumor Activity
Research indicates that derivatives containing imidazole and benzodioxole structures exhibit significant antitumor properties. For instance, studies have demonstrated that similar compounds can inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest .
Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly against oxidative stress and inflammation. This is crucial for conditions such as Alzheimer's disease, where imidazole derivatives have been explored as potential therapeutic agents .
Antimicrobial Properties
Some studies suggest that compounds similar to this one possess antimicrobial activity. The interaction with microbial enzymes could inhibit growth or induce cell death in pathogenic organisms .
Case Studies and Research Findings
- Antitumor Efficacy : A study demonstrated that an imidazole derivative similar to this compound inhibited the growth of various cancer cell lines by inducing apoptosis. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins .
- Neuroprotective Mechanism : In vitro studies showed that a related compound protected neuronal cells from oxidative damage by enhancing antioxidant enzyme levels and reducing reactive oxygen species (ROS) production .
- Antimicrobial Activity : A recent investigation into the antimicrobial properties revealed that compounds with similar structural features inhibited the growth of Candida species, suggesting potential applications in antifungal therapies .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
